molecular formula C12H9Cl3N2OS B2921138 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide CAS No. 757222-07-4

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2921138
CAS No.: 757222-07-4
M. Wt: 335.63
InChI Key: UFSPYRHPTKZYMI-UHFFFAOYSA-N
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Description

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide is a chemical compound characterized by its unique molecular structure, which includes a thiazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 4-(chloromethyl)-1,3-thiazol-2-amine with 3,4-dichlorophenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions at the chloromethyl or dichlorophenyl groups can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve the use of lithium aluminum hydride or sodium borohydride.

  • Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a lead compound for the development of new drugs, particularly in the treatment of infections and inflammation.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and dichlorophenyl group are believed to play key roles in binding to these targets, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide is compared with other similar compounds, such as:

  • Thiazole derivatives: These compounds share the thiazole ring but may have different substituents, leading to varying biological activities.

  • Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups but different core structures can exhibit different properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C14H11Cl2N3OS
  • Molecular Weight : 336.23 g/mol
  • CAS Number : 87828-88-4

The compound features a thiazole ring and a dichlorophenyl group, which contribute to its biological activity. The chloromethyl group enhances the reactivity of the thiazole moiety, making it a potential candidate for various pharmacological applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound against various pathogens. The results indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus8Mahmoud et al., 2020
Escherichia coli16Mishra et al., 2019
Pseudomonas aeruginosa32Abdel-Motaal et al., 2020

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.
  • Apoptotic Pathways : It activates caspases and promotes the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.

The exact mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Protein Synthesis : The thiazole moiety may interfere with bacterial ribosomal function.
  • Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by Mahmoud et al. (2020) evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound had a lower MIC compared to standard antibiotics such as amoxicillin and ciprofloxacin against S. aureus and E. coli.

Study 2: Anticancer Properties

In a study published by Abdel-Motaal et al. (2020), the anticancer effects of the compound were tested on human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with evidence of apoptosis confirmed through flow cytometry.

Properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2OS/c1-7(18)17(12-16-8(5-13)6-19-12)9-2-3-10(14)11(15)4-9/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSPYRHPTKZYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)Cl)Cl)C2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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